![molecular formula C22H26N2O4 B1163529 甲基(1S,14S,15E,18R)-15-乙撑亚甲基-18-(羟甲基)-17-甲基-12-氧代-10,17-二氮杂四环[12.3.1.03,11.04,9]十八-3(11),4,6,8-四烯-18-羧酸酯 CAS No. 865187-17-3](/img/structure/B1163529.png)

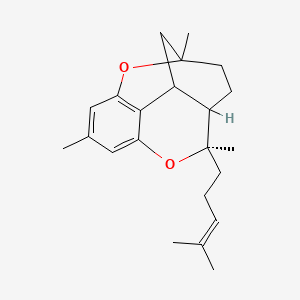

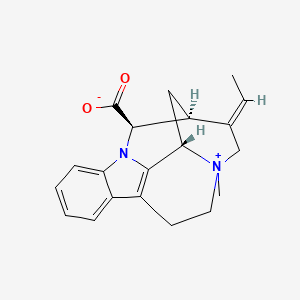

甲基(1S,14S,15E,18R)-15-乙撑亚甲基-18-(羟甲基)-17-甲基-12-氧代-10,17-二氮杂四环[12.3.1.03,11.04,9]十八-3(11),4,6,8-四烯-18-羧酸酯

描述

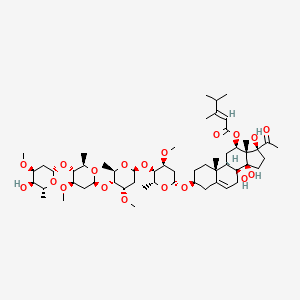

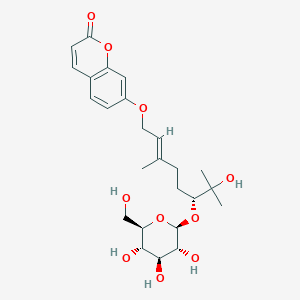

“Methyl (1S,14S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate” is a type of alkaloid . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties .

Molecular Structure Analysis

The molecular formula of this compound is C20H22N2O3 . It has a complex structure with multiple rings, including a diazatetracyclo ring system . The compound also contains several functional groups, including a carboxylate group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 338.4 g/mol . It has two hydrogen bond donors and four hydrogen bond acceptors . The compound’s complexity, as computed by PubChem, is 588 .科学研究应用

晶体学和分子结构分析:

- 类似化合物的晶体结构已使用X射线衍射(XRD)确定,这有助于了解其结构的构象 (Kurbanova等,2009).

有机合成和化学反应:

- 具有类似结构的化合物已用于化学和立体选择性催化反应,例如C-H插入反应,说明了它们在合成有机化学中的重要性 (Yakura等,1999).

- 它们还参与了新型N-枢轴套环冠醚及其配合物的合成,证明了它们在创建新型化学结构中的用途 (郭和宗,1994).

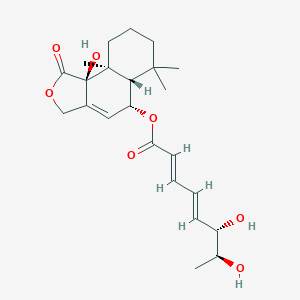

二萜类合成:

- 这些化合物是复杂有机分子全合成中的关键,例如二萜类,二萜类是一类天然存在的具有各种生物活性的化合物 (Toyota等,1998).

生物学研究和药理学:

- 虽然没有找到该化合物的具体生物学应用,但已探索了相关化合物的潜在生物活性以及生物活性分子的合成 (Romanov等,2002).

材料科学与工程:

- 具有类似结构的化合物已用于材料和化学中间体的开发,显示了这些分子在材料科学中的多功能性 (Jie和Lam,1977).

作用机制

Gelsempervine A, also known as “methyl (1S,14S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate”, is a natural product that can be isolated from Gelsemium elegans .

Target of Action

It is known that gelsemium elegans, the plant from which gelsempervine a is derived, has been used in traditional chinese medicine as a remedy for certain kinds of skin ulcers .

Mode of Action

It is known that the compound is a sarpagine-type alkaloid . Sarpagine-type alkaloids are known to exhibit a variety of biological activities, including cytotoxic activity .

Biochemical Pathways

It is known that gelsemium alkaloids, including gelsempervine a, exhibit potent cytotoxic activity against the a431 human epidermoid carcinoma cell line . This suggests that Gelsempervine A may affect pathways related to cell proliferation and survival.

Result of Action

It is known that gelsemium alkaloids, including gelsempervine a, exhibit potent cytotoxic activity against the a431 human epidermoid carcinoma cell line . This suggests that Gelsempervine A may induce cell death in certain types of cancer cells.

Action Environment

It is known that the compound is derived from gelsemium elegans, a plant that is distributed over southeast asia . This suggests that the compound may be stable in a variety of environmental conditions.

属性

IUPAC Name |

methyl (1S,14S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-4-13-11-24(2)19-9-15-14-7-5-6-8-17(14)23-20(15)18(26)10-16(13)22(19,12-25)21(27)28-3/h4-8,16,19,23,25H,9-12H2,1-3H3/b13-4-/t16-,19-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRUSFCSECMUDS-VQHRILDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN(C2CC3=C(C(=O)CC1C2(CO)C(=O)OC)NC4=CC=CC=C34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN([C@H]2CC3=C(C(=O)C[C@@H]1[C@@]2(CO)C(=O)OC)NC4=CC=CC=C34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoate](/img/structure/B1163448.png)